Ethyl 2-(2-methoxy-4-methylphenyl)thiazole-5-carboxylate
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Overview
Description
2-(2-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, as well as an ethyl ester functional group on the carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Substitution Reactions:
Esterification: The carboxylic acid group is converted to its ethyl ester form through an esterification reaction using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: A related compound with similar structural features but lacking the thiazole ring and ester group.
Phenol, 2-methoxy-4-(methoxymethyl)-: Another similar compound with a methoxy and methoxymethyl group on the phenyl ring.
Uniqueness
2-(2-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester is unique due to the presence of the thiazole ring and the ethyl ester functional group, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
886369-57-9 |
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Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
ethyl 2-(2-methoxy-4-methylphenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H15NO3S/c1-4-18-14(16)12-8-15-13(19-12)10-6-5-9(2)7-11(10)17-3/h5-8H,4H2,1-3H3 |
InChI Key |
PPKKYWZUDKFHKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C2=C(C=C(C=C2)C)OC |
Origin of Product |
United States |
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